molecular formula C9H17ClO B8652985 1-Chloro-3-propyl-2-hexanone

1-Chloro-3-propyl-2-hexanone

Cat. No.: B8652985
M. Wt: 176.68 g/mol
InChI Key: NZMRJUYBKVFDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-propyl-2-hexanone is a useful research compound. Its molecular formula is C9H17ClO and its molecular weight is 176.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

1-chloro-3-propylhexan-2-one

InChI

InChI=1S/C9H17ClO/c1-3-5-8(6-4-2)9(11)7-10/h8H,3-7H2,1-2H3

InChI Key

NZMRJUYBKVFDFI-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-propylpentanoic acid (156.6 μl, 1.00 mmol) dissolved in anhydrous dichloromethane (2 mL) was added DMF (3 μL, 4 mole %), and the solution was cooled to 0° C. under a nitrogen atmosphere. To the solution was added oxalyl chloride (94.3 μL, 1.08 mmol) dropwise over a few minutes. The reaction was stirred 18 hours while warming to ambient temperature. The mixture was cooled to 0° C. and excess ~0.3M ethereal diazomethane solution was added. The reaction mixture was stirred 18 hours while warming to ambient temperature. The reaction mixture was washed with 1M aqueous sodium carbonate solution (30 mL), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was dissolved in ether (2mL) and cooled to 0° C. under a nitrogen atmosphere. Hydrogen chloride as a 4N solution in dioxane (275 μL, 1.10 mmol) was added dropwise over a few minutes. The reaction was stirred 18 hours while warming to ambient temperature. The reaction mixture was concentrated under reduced pressure and the residual oil was used in the next step without further purification.
Quantity
156.6 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
94.3 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
275 μL
Type
reactant
Reaction Step Four
Name
Quantity
3 μL
Type
solvent
Reaction Step Five

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